molecular formula C23H33NO B592943 Heptyl-UR-144 CAS No. 1616469-06-7

Heptyl-UR-144

Cat. No. B592943
CAS RN: 1616469-06-7
M. Wt: 339.523
InChI Key: VMYRYXPWWCSDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptyl-UR-144, also known as (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a potent synthetic cannabinoid . It is an analog of UR-144, differing by having two additional carbons in the alkyl group . The biological activities of this compound have not been characterized .


Molecular Structure Analysis

Heptyl-UR-144 has a molecular formula of C23H33NO and a molecular weight of 339.514 . The exact structure can be found in the referenced materials .


Chemical Reactions Analysis

In a study, UR-144 was incubated with Cunninghamella elegans for 72 hours, and the resulting metabolites were chromatographically separated . Ten metabolites were characterized by NMR analysis, including dihydroxy metabolites, carboxy and hydroxy metabolites, a hydroxy and ketone metabolite, and a carboxy and ketone metabolite . These metabolites were also identified in human liver microsomes (HLM) incubation .


Physical And Chemical Properties Analysis

Heptyl-UR-144 is a crystalline solid . It has a melting point of 73.7°C .

Scientific Research Applications

Synthetic Cannabinoid Research

“Heptyl-UR-144” is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor over the central CB1 receptor . This makes it a valuable substance for studying the effects and potential therapeutic uses of synthetic cannabinoids .

Pharmacological Effects Study

“Heptyl-UR-144” has been used in studies to assess its acute pharmacological effects . It has been found to have effects on the central nervous system similar to those of THC , making it useful for comparative studies between synthetic cannabinoids and naturally occurring ones like THC .

Biomarker Research

The presence of “Heptyl-UR-144” in oral fluid constitutes a non-invasive biomarker of synthetic cannabinoid consumption . This makes it useful in the development and testing of new methods for detecting the use of synthetic cannabinoids .

Cardiovascular Effects Research

Studies have shown that both “Heptyl-UR-144” and THC increase blood pressure and heart rate . This makes “Heptyl-UR-144” useful in studying the cardiovascular effects of synthetic cannabinoids .

Metabolite Identification

“Heptyl-UR-144” has been used in studies to identify its metabolites . This is particularly important for drugs that are extensively metabolized, as the parent drugs may not be present in urine, giving a false negative result .

Fungal Metabolism Studies

“Heptyl-UR-144” has been used in studies with the fungus Cunninghamella elegans to characterize several metabolites . The capacity of the fungus C. elegans to produce large amounts of metabolites makes it an ideal model to complement metabolism studies .

Mechanism of Action

Target of Action

Heptyl-UR-144 is a synthetic cannabinoid . It preferentially binds to the peripheral cannabinoid type 2 receptor (CB2) over the central cannabinoid type 1 receptor (CB1) . The CB1 receptor contributes to the psychoactivity of these substances .

Mode of Action

Heptyl-UR-144, like other synthetic cannabinoids, acts as an agonist at the CB1 and CB2 receptors . This means it binds to these receptors and activates them, leading to a response in the cells. A UR-144 degradant was found to be more potent as a CB1 agonist than UR-144 itself .

Biochemical Pathways

It’s known that cannabinoids like heptyl-ur-144 can affect various signaling pathways in the body, including those involved in pain perception, mood regulation, and immune response .

Pharmacokinetics

It’s known that synthetic cannabinoids like ur-144 are metabolized by various processes including hydroxylation, dihydroxylation, trihydroxylation, aldehyde formation, ketone formation, carboxylation, and n-dealkylation . The presence of UR-144 in oral fluid constitutes a non-invasive biomarker of synthetic cannabinoid consumption .

Result of Action

Synthetic cannabinoids are generally more toxic than the δ9-tetrahydrocannabinol (δ9-thc) found in cannabis, and this may be due to ligand bias, metabolism, or off-target activity . A UR-144 degradant was found to induce a greater degree of hypothermia and catalepsy in mice, suggesting that it is also more potent in vivo .

Action Environment

The action, efficacy, and stability of Heptyl-UR-144 can be influenced by various environmental factors. For example, the high temperatures of the GC injection port can induce a thermally induced rearrangement product of Heptyl-UR-144

Safety and Hazards

The safety data sheet for Heptyl-UR-144 indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It is not intended for human or veterinary use .

properties

IUPAC Name

(1-heptylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO/c1-6-7-8-9-12-15-24-16-18(17-13-10-11-14-19(17)24)20(25)21-22(2,3)23(21,4)5/h10-11,13-14,16,21H,6-9,12,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYRYXPWWCSDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201043144
Record name Heptyl-UR-144
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptyl-UR-144

CAS RN

1616469-06-7
Record name Heptyl-UR-144
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616469067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptyl-UR-144
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEPTYL-UR-144
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0X1YWE4CK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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